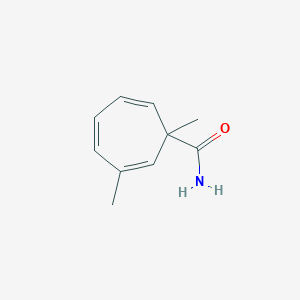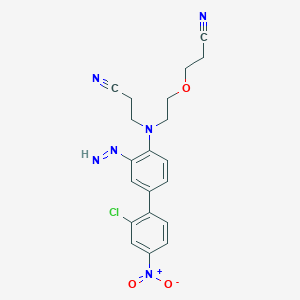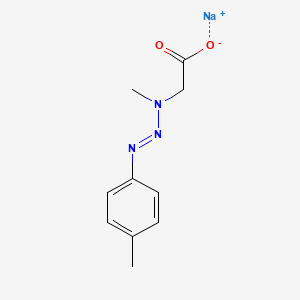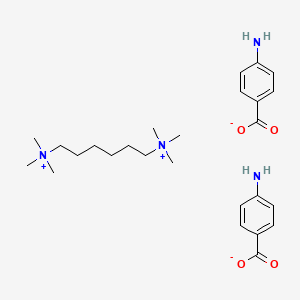
Acetamide, N-((N-nitrosobenzylamino)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-((N-nitrosobenzylamino)methyl)- is a chemical compound with the molecular formula C10H13N3O2. It consists of 13 hydrogen atoms, 10 carbon atoms, 3 nitrogen atoms, and 2 oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-((N-nitrosobenzylamino)methyl)- typically involves the reaction of benzylamine with nitrous acid to form N-nitrosobenzylamine. This intermediate is then reacted with acetamide under specific conditions to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-((N-nitrosobenzylamino)methyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various solvents (e.g., ethanol, methanol). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction may produce amines. Substitution reactions can result in a variety of substituted acetamide derivatives .
Wissenschaftliche Forschungsanwendungen
Acetamide, N-((N-nitrosobenzylamino)methyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Wirkmechanismus
The mechanism of action of Acetamide, N-((N-nitrosobenzylamino)methyl)- involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Acetamide, N-((N-nitrosobenzylamino)methyl)- include other nitroso derivatives and acetamide analogs. Examples include N-nitrosodimethylamine and N-nitrosodiethylamine .
Uniqueness
What sets Acetamide, N-((N-nitrosobenzylamino)methyl)- apart from similar compounds is its unique structure, which allows for specific interactions and reactivity.
Eigenschaften
CAS-Nummer |
59665-12-2 |
|---|---|
Molekularformel |
C10H13N3O2 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
N-[[benzyl(nitroso)amino]methyl]acetamide |
InChI |
InChI=1S/C10H13N3O2/c1-9(14)11-8-13(12-15)7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,11,14) |
InChI-Schlüssel |
RZEYGANZBZEGKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCN(CC1=CC=CC=C1)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![copper;1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;sulfate](/img/structure/B13761913.png)

palladium(II)]](/img/structure/B13761924.png)
![[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl] benzenesulfonate](/img/structure/B13761935.png)








